Home > Products > Building Blocks P3083 > (S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol
(S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol - 187235-08-1

(S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol

Catalog Number: EVT-343526
CAS Number: 187235-08-1
Molecular Formula: C6H7N3O4
Molecular Weight: 185.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Chemical Reactions Analysis
  • Hydroxyl Group (-OH): This group readily undergoes alkylation reactions, allowing the introduction of various substituents at the 6-position. This is a key reaction in synthesizing PA-824 and its analogues [, , ].
  • Nitro Group (-NO2): The nitro group can undergo reduction reactions under specific conditions, leading to the formation of amino derivatives. [, ]
  • Activation by Bacterial Enzymes: Nitroreductases, particularly the deazaflavin-dependent nitroreductase (Ddn) found in Mycobacterium tuberculosis, are believed to play a crucial role in reducing the nitro group of these compounds. [, , ]
  • Formation of Reactive Intermediates: Reduction of the nitro group leads to the formation of reactive intermediates, such as nitroso and hydroxylamine derivatives. []
  • Bacterial Cell Death: These reactive intermediates are proposed to be responsible for the bactericidal activity, potentially through mechanisms involving damage to DNA, proteins, or other vital cellular components. []

Studies also suggest that the structure and properties of the substituent at the 6-position significantly influence the potency and efficacy of these compounds. [, , , , , , ]

Applications
  • Synthesis of PA-824 and Analogues: This compound serves as a crucial precursor in synthesizing PA-824 (Pretomanid), a promising antituberculosis drug currently in clinical trials. [, , , , , , , , , , , ] Various structural modifications of PA-824, achieved through modifications at the 6-position of (S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol, have yielded a diverse library of compounds with improved potency, efficacy, metabolic stability, and pharmacokinetic properties. [, , , , , , , ]
  • Exploration of Structure-Activity Relationships: Systematic modifications of the substituents attached to (S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol have provided valuable insights into the structural features essential for antitubercular activity, guiding the development of more potent and effective drugs. [, , , , , , , , ]

(6S)-2-nitro-6-{[4-(trifluoromethoxy)benzyl]oxy}-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine (PA-824)

Compound Description: PA-824 is a nitroimidazooxazine drug currently undergoing clinical trials for tuberculosis treatment. It exhibits antitubercular activity against both replicating and non-replicating Mycobacterium tuberculosis [, , , , , , , , , , , , , ]. PA-824 acts as a prodrug, requiring reductive activation by the bacterial enzyme deazaflavin-dependent nitroreductase (Ddn) [, ].

Relevance: PA-824 is a direct derivative of (S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol, formed by alkylation of the hydroxyl group with a 4-(trifluoromethoxy)benzyl group [, ]. Much of the research on PA-824 focuses on modifying its side chain to improve its pharmacological properties while retaining its activity against Mycobacterium tuberculosis.

(6S)-2-nitro-6-(4-(trifluoromethoxy)benzylamino)-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine (6-amino PA-824)

Compound Description: This compound is an analog of PA-824 where the benzylic oxygen is replaced with a nitrogen atom, resulting in an amine linkage instead of an ether linkage []. This modification led to improved solubility compared to PA-824 while maintaining activity against both replicating and non-replicating Mycobacterium tuberculosis.

Delamanid (OPC-67683)

Compound Description: Delamanid is a nitroimidazooxazole drug, commercially known as Deltyba, that is currently used to treat multidrug-resistant tuberculosis [, ]. Like PA-824, it exhibits bactericidal activity against both replicating and non-replicating Mycobacterium tuberculosis.

Relevance: While Delamanid belongs to the nitroimidazooxazole class and not the nitroimidazooxazine class like (S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol, it shares a significant structural similarity in the nitroimidazole moiety and overall mechanism of action [, ]. Therefore, it serves as a reference point for comparing the efficacy and properties of new antitubercular agents derived from (S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol.

TBA-354 (SN31354[(S)-2-nitro-6-((6-(4-trifluoromethoxy)phenyl)pyridine-3-yl)methoxy)-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine])

Compound Description: TBA-354 is a pyridine-containing biaryl analog of PA-824, showcasing exceptional efficacy against chronic murine tuberculosis and demonstrating favorable bioavailability in early rodent studies []. It is considered a potential next-generation antituberculosis nitroimidazole due to its superior potency and pharmacokinetic profile, suggesting suitability for once-daily oral dosing [].

Biphenyl Analogues of PA-824

Compound Description: This series of compounds features the introduction of a second phenyl ring in the side chain, linked to the initial benzene ring by either para, meta, or ortho connections []. These modifications aimed to improve anti-tubercular activity and metabolic stability compared to PA-824.

Amide-, Carbamate-, and Urea-linked Analogues of PA-824

Compound Description: This series explores replacing the ether (OCH2) linkage in the side chain of PA-824 with amide, carbamate, or urea functionalities [, ]. The aim of these modifications was to address oxidative metabolism, reduce lipophilicity, and improve the aqueous solubility of the compounds.

Aza- and Diazabiphenyl Analogues of PA-824

Compound Description: In this series, one or both phenyl rings of the biphenyl side chain are replaced with nitrogen-containing heterocycles like pyridine, pyridazine, pyrazine, or pyrimidine []. This approach sought to improve aqueous solubility while retaining metabolic stability and efficacy against Mycobacterium tuberculosis.

Extended Side Chain Analogues of PA-824

Compound Description: These analogues feature diverse linker groups between two aryl rings, aiming to improve solubility and oral activity against chronic Mycobacterium tuberculosis infection []. Linkers incorporated include both lipophilic and polar functionalities like carboxamides, alkylamines, piperazines, piperidines, and stilbenes.

Ring A/B Analogues of PA-824

Compound Description: This series explores modifications to the core nitroimidazooxazine ring system of PA-824, focusing on varying the one-electron reduction potential (E1) of the molecule by changing the heteroatom in the six-membered ring adjacent to the nitroimidazole [].

Properties

CAS Number

187235-08-1

Product Name

(S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol

IUPAC Name

(6S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol

Molecular Formula

C6H7N3O4

Molecular Weight

185.14 g/mol

InChI

InChI=1S/C6H7N3O4/c10-4-1-8-2-5(9(11)12)7-6(8)13-3-4/h2,4,10H,1,3H2/t4-/m0/s1

InChI Key

HMFPMGBWSFUHEN-BYPYZUCNSA-N

SMILES

C1C(COC2=NC(=CN21)[N+](=O)[O-])O

Synonyms

(S)-6,7-Dihydro-2-nitro-5H-imidazo[2,1-b][1,3]oxazin-6-ol; (6S)-6,7-Dihydro-2-nitro-5H-imidazo[2,1-b][1,3]oxazin-6-ol_x000B_

Canonical SMILES

C1C(COC2=NC(=CN21)[N+](=O)[O-])O

Isomeric SMILES

C1[C@@H](COC2=NC(=CN21)[N+](=O)[O-])O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.